molecular formula C24H31N3O3S2 B2460576 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide CAS No. 683765-40-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide

Cat. No.: B2460576
CAS No.: 683765-40-4
M. Wt: 473.65
InChI Key: UFEIMJJINPTKGA-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 4,5,6,7-tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a dibutylsulfamoyl moiety on the benzamide ring. Its molecular formula is C₂₇H₃₄N₄O₃S₂ (based on analogous structures in ), with a molecular weight of ~550.7 g/mol (estimated).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2/c1-3-5-15-27(16-6-4-2)32(29,30)19-13-11-18(12-14-19)23(28)26-24-21(17-25)20-9-7-8-10-22(20)31-24/h11-14H,3-10,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEIMJJINPTKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H30N4O2S2C_{23}H_{30}N_{4}O_{2}S_{2}, with a molecular weight of approximately 466.64 g/mol. The compound features a benzothiophene core substituted with a cyano group and a dibutylsulfamoyl moiety, which are critical for its biological activity.

Research has identified N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives as selective inhibitors of c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play significant roles in regulating apoptosis and inflammation. The inhibition of these kinases can lead to therapeutic effects in various diseases.

Key Findings:

  • Inhibition Potency : Compounds derived from this structure exhibit potent inhibition against JNK3 with pIC50 values around 6.6 to 6.7 and similar potency against JNK2 (pIC50 ~ 6.5) .
  • Selectivity : The series shows selectivity against JNK1, p38alpha, and ERK2 kinases, indicating potential for targeted therapeutic applications .

Biological Activity Data

The following table summarizes the biological activity data related to the compound and its derivatives:

Compound NameTarget KinasepIC50 ValueSelectivity
Compound 5aJNK36.7Selective
Compound 11aJNK36.6Selective
Compound 5eJNK26.5Selective

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that inhibiting JNK pathways could reduce inflammation in cellular models. The application of this compound resulted in decreased levels of pro-inflammatory cytokines.
  • Cancer Research : In cancer models, the inhibition of JNK signaling by this compound led to reduced cell proliferation and increased apoptosis in certain cancer cell lines. This suggests potential applications in cancer therapy targeting JNK pathways.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common tetrahydrobenzothiophene-2-ylbenzamide scaffold with several analogs (Table 1). Key variations lie in the substituents on the benzamide ring and the nature of the sulfonamide/sulfamoyl groups:

Compound Name Substituent on Benzamide Sulfonamide/Sulfamoyl Group Molecular Weight (g/mol) Notable Features
Target Compound 4-(dibutylsulfamoyl) Dibutylsulfamoyl ~550.7 High lipophilicity due to dibutyl chains
4-Bromo-N-(3-cyano...-3-(diethylsulfamoyl)benzamide () 4-bromo, 3-(diethylsulfamoyl) Diethylsulfamoyl 496.44 Bromine increases steric bulk; diethyl group reduces lipophilicity vs. dibutyl
N-(3-cyano...-3-methyl-4-nitrobenzamide () 3-methyl, 4-nitro None ~353.4 Nitro group introduces strong electron-withdrawing effects
2-chloro-N-{2-[5-({2-[(3-cyano...)phenyl}carbonyl]amino}phenyl)ethanamine () Chloro, ethanamine None ~500 (estimated) Ethylamine side chain; potential ACE2 targeting
N-(3-benzoyl...)benzamide () Benzoyl None ~335.4 Benzoyl substituent; crystallizes with π-π interactions

Key Observations :

  • The dibutylsulfamoyl group in the target compound increases molecular weight and lipophilicity compared to diethyl () or unsubstituted analogs (). This may enhance blood-brain barrier penetration or protein binding but reduce aqueous solubility.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : For hydrazinecarbothioamide analogs (), C=S and C=O stretches (1243–1682 cm⁻¹) and NH bands (3150–3414 cm⁻¹) are critical for confirming tautomeric forms. The absence of C=O in triazole-thiones () highlights the importance of IR in structural validation.
  • Crystallography : reveals that benzamide analogs adopt specific conformations (e.g., cyclohexene ring puckering) and form intramolecular hydrogen bonds (N–H⋯O) and π-π interactions. These features likely stabilize the target compound’s structure and influence packing efficiency.

Q & A

Q. What synthetic methodologies are employed to prepare N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(dibutylsulfamoyl)benzamide?

The compound is typically synthesized via a multi-step approach:

  • Amide Coupling : React the tetrahydrobenzothiophene-2-amine derivative with 4-(dibutylsulfamoyl)benzoyl chloride using coupling agents like EDC/HOBt in DMF or THF, analogous to benzamide syntheses in similar scaffolds .
  • Cyano Group Introduction : Introduce the cyano group at position 3 of the benzothiophene ring via nucleophilic substitution or Sandmeyer-type reactions under controlled pH and temperature .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, achieving yields of 60-75% .

Q. How is the structural identity of this compound confirmed?

A combination of analytical techniques is employed:

  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement, ensuring accurate bond lengths and angles .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (CDCl₃ or DMSO-d₆) confirm substituent positions (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.8 ppm, sulfamoyl protons at δ 3.1–3.3 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 485.2) .

Q. What methods ensure compound purity for biological assays?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm confirm ≥95% purity .
  • Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (e.g., C: 61.8%, H: 6.2%, N: 11.5%, S: 6.6%) .

Q. How is solubility assessed for in vitro studies?

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). For low solubility, use DMSO stocks (≤1% v/v) in cell culture media .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions to avoid false positives in enzymatic assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Modify the dibutylsulfamoyl group (e.g., replace with dimethylsulfamoyl or aryl sulfonamides) and compare activity in enzymatic inhibition assays .
  • Benzothiophene Modifications : Vary the tetrahydro ring saturation (e.g., fully aromatic vs. partially saturated) to assess conformational flexibility impacts on target binding .

Q. What computational strategies predict binding modes with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfamoyl-binding enzymes (e.g., carbonic anhydrase). Validate docking poses with MD simulations (GROMACS) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize potency .

Q. How are contradictory spectral data resolved during characterization?

  • Cross-Validation : If NMR signals conflict with X-ray data (e.g., unexpected tautomerism), repeat experiments in deuterated solvents at varying temperatures .
  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and HMBC to resolve ambiguous proton assignments in the tetrahydrobenzothiophene core .

Q. What enzymatic assay designs are suitable for evaluating inhibitory activity?

  • In Vitro Assays : Use fluorescence-based assays (e.g., fluorescein-labeled substrate hydrolysis) with recombinant enzymes. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate, using GraphPad Prism for nonlinear regression analysis .

Q. How can synthetic routes be optimized for scalability?

  • Ultrasound-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 4h) and improve yields (75%→85%) by enhancing reagent mixing, as demonstrated for similar benzamides .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

Q. What stability studies are critical for long-term storage?

  • Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/basic conditions (pH 2–12) for 48h. Monitor degradation via HPLC .
  • Lyophilization : Stabilize aqueous formulations by freeze-drying with cryoprotectants (e.g., trehalose) .

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